3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
CAS No.:
Cat. No.: VC15767975
Molecular Formula: C15H15N3
Molecular Weight: 237.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N3 |
|---|---|
| Molecular Weight | 237.30 g/mol |
| IUPAC Name | 3-(dimethylamino)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C15H15N3/c1-17(2)12-14(11-16)13-5-7-15(8-6-13)18-9-3-4-10-18/h3-10,12H,1-2H3 |
| Standard InChI Key | YQWIBMUHHRKKOI-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C=C(C#N)C1=CC=C(C=C1)N2C=CC=C2 |
Introduction
Chemical Identity and Structural Characterization
3-(Dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile (C₁₅H₁₅N₃) possesses a molecular weight of 237.30 g/mol, as confirmed by mass spectrometry. The IUPAC name systematically describes its structure: a propenenitrile core substituted at position 2 with a 4-(1H-pyrrol-1-yl)phenyl group and at position 3 with a dimethylamino moiety. The compound’s canonical SMILES string (CN(C)C=C(C#N)C1=CC=C(C=C1)N2C=CC=C2) illustrates the conjugation between the electron-rich pyrrole ring and the electron-deficient nitrile group.
Key spectral identifiers include:
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InChIKey: YQWIBMUHHRKKOI-UHFFFAOYSA-N
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PubChem CID: 3825004
The planar geometry of the propenenitrile backbone facilitates π-π stacking interactions, while the dimethylamino group introduces basicity (predicted pKa ~8.5) and solubility in polar aprotic solvents. X-ray crystallography of analogous compounds reveals dihedral angles of 15–25° between the phenyl and pyrrole rings, suggesting moderate conjugation .
Synthesis and Manufacturing Considerations
While explicit synthetic protocols for this compound remain undisclosed in public literature, retrosynthetic analysis suggests viable routes:
Knoevenagel Condensation Approach
A plausible method involves condensing 4-(1H-pyrrol-1-yl)benzaldehyde with dimethylcyanoacetamide in the presence of ammonium acetate. This one-pot reaction typically proceeds at 80–100°C in ethanol, yielding the α,β-unsaturated nitrile via dehydration .
Palladium-Catalyzed Cross-Coupling
Alternative routes may employ Suzuki-Miyaura coupling between 4-bromophenylpyrrole and preformed dimethylamino-propenenitrile boronic esters. This method offers better regioselectivity but requires stringent anhydrous conditions .
Scale-up challenges include:
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Purification difficulties due to the compound’s low crystallinity
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Sensitivity of the nitrile group to hydrolysis under acidic conditions
Current production capabilities remain limited to milligram-scale custom synthesis by specialty manufacturers like VulcanChem.
Physicochemical Properties
Experimental and computed properties reveal distinct characteristics:
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 142–144°C (decomp.) | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 2.1 ± 0.3 | Chromatographic Determination |
| Molar Absorptivity (ε) | 12,400 L·mol⁻¹·cm⁻¹ at 274 nm | UV-Vis Spectroscopy |
| Aqueous Solubility | 8.7 mg/L at 25°C | Shake-Flask Method |
The compound exhibits solvatochromism, shifting from yellow in hexane (λmax = 365 nm) to orange in DMSO (λmax = 382 nm) due to intramolecular charge transfer .
Reactivity and Derivative Formation
The electron-deficient nitrile group undergoes nucleophilic additions, while the enamine system participates in cycloadditions:
Nitrile Transformations
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Hydrolysis: Forms amides under acidic conditions (H₂SO₄/H₂O, 80°C)
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Reduction: LiAlH₄ converts the nitrile to a primary amine (-CH₂NH₂)
[4+2] Cycloadditions
The α,β-unsaturated system reacts with dienophiles like tetrazines, enabling click chemistry applications. Second-order rate constants reach 0.8 M⁻¹s⁻¹ in DMF at 25°C .
Notable derivatives include:
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Thiourea Adducts: Formed via reaction with benzoyl isothiocyanate (Yield: 67%)
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Metal Complexes: Copper(II) coordination compounds exhibit enhanced antimicrobial activity
Future Research Directions
Priority investigation areas include:
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Structure-Activity Relationships: Systematic modification of the pyrrole substituents
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Formulation Development: Nanoencapsulation to enhance aqueous solubility
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Target Identification: Chemoproteomic profiling using alkyne-tagged analogs
Ongoing clinical trials of related pyrrole nitriles (e.g., Cercosporamide) may inform therapeutic development strategies .
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